N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[5-(4-Fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene-4-one core substituted with methyl groups at positions 6 and 8, and a carboxamide group at position 2. The carboxamide moiety is linked to a thiazole ring bearing a 4-fluorobenzyl group.
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S/c1-12-7-13(2)20-17(8-12)18(26)10-19(28-20)21(27)25-22-24-11-16(29-22)9-14-3-5-15(23)6-4-14/h3-8,10-11H,9H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFZHQHKKRCEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a complex structure that includes a thiazole ring and a chromene moiety. Its molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : It shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective enzyme interaction. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Cyclooxygenase Enzymes : The compound also displays inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This activity suggests potential anti-inflammatory applications .
Cytotoxicity Studies
Cytotoxicity assays against cancer cell lines have shown that the compound possesses selective cytotoxic effects. For example, it was tested against MCF-7 breast cancer cells and exhibited significant cell death at certain concentrations. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Study 1: Inhibition of Cholinesterases
A study conducted on various derivatives of thiazole compounds, including this compound, revealed that the fluorine substitution enhances the inhibitory potency against AChE and BChE. The study reported IC50 values of 10.4 μM for AChE and 7.7 μM for BChE, indicating a promising lead for further development in Alzheimer's treatment .
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound A | 10.4 | 7.7 |
| Compound B | 18.1 | 15.6 |
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of the compound using DPPH radical scavenging assays. The results indicated a strong correlation between concentration and scavenging activity, with an IC50 value lower than many known antioxidants .
Molecular Docking Studies
Molecular docking studies suggest that the compound interacts favorably with target proteins involved in its biological activities. The presence of electron-withdrawing groups like fluorine enhances binding affinity through hydrogen bonding interactions with key residues in the active sites of enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis based on substituents, physicochemical properties, and inferred bioactivity:
Key Observations
- Chromene vs. However, the furan derivative 7f demonstrates higher synthetic yield (91% vs.
- Substituent Effects : The 4-fluorobenzyl group in both the target compound and 7f may improve metabolic stability by resisting oxidative degradation. In contrast, compound 85 incorporates a trifluoromethoxy group, which enhances electronegativity and may influence binding affinity in hydrophobic pockets .
- Hydrogen-Bonding Capacity: The carboxamide group in all three compounds serves as a hydrogen-bond donor/acceptor, critical for target engagement. The chromene analog’s additional carbonyl (4-oxo) group could provide supplementary hydrogen-bonding sites compared to 7f and 85 .
Physicochemical and Spectral Comparisons
- Melting Points : The furan derivative 7f exhibits a sharp melting point (146–147°C), indicative of high crystallinity, likely due to efficient packing of the planar furan-thiazole system. The chromene analog’s melting point is unreported but may differ due to steric effects from the 6,8-dimethyl groups .
- ¹H NMR Profiles : The target compound’s 6,8-dimethyl groups would likely produce distinct singlet resonances (δ ~2.2–2.5 ppm), similar to the dimethyl substituents in 7f (δ 2.49 and 2.22 ppm). The absence of aromatic protons in the chromene’s 4-oxo ring (vs. furan’s proton at δ 6.81 ppm in 7f ) could simplify spectral interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
